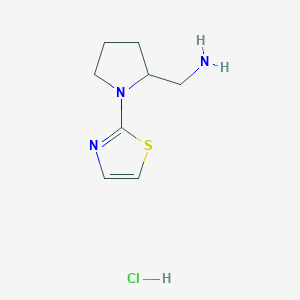
(1-(Thiazol-2-yl)pyrrolidin-2-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Thiazol-2-yl)pyrrolidin-2-yl)methanamine hydrochloride is a compound that features a thiazole ring and a pyrrolidine ring The thiazole ring consists of sulfur and nitrogen atoms, while the pyrrolidine ring is a five-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Thiazol-2-yl)pyrrolidin-2-yl)methanamine hydrochloride typically involves the formation of the thiazole and pyrrolidine rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The pyrrolidine ring can be formed through the reduction of pyrrolidin-2-ones or via cyclization reactions involving amines and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The final step typically involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Análisis De Reacciones Químicas
Types of Reactions
(1-(Thiazol-2-yl)pyrrolidin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted thiazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
(1-(Thiazol-2-yl)pyrrolidin-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (1-(Thiazol-2-yl)pyrrolidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-containing anticancer agent.
Patellamide A: A natural product with a thiazole ring.
Ixabepilone: A thiazole-containing anticancer drug.
Epothilone: A thiazole-containing compound with anticancer properties.
Uniqueness
(1-(Thiazol-2-yl)pyrrolidin-2-yl)methanamine hydrochloride is unique due to its specific combination of a thiazole and pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C8H14ClN3S |
|---|---|
Peso molecular |
219.74 g/mol |
Nombre IUPAC |
[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H13N3S.ClH/c9-6-7-2-1-4-11(7)8-10-3-5-12-8;/h3,5,7H,1-2,4,6,9H2;1H |
Clave InChI |
OUFSAOISNMQLGS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C2=NC=CS2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















